molecular formula C21H20FN3O2S B2614017 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1796961-50-6

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2614017
CAS RN: 1796961-50-6
M. Wt: 397.47
InChI Key: QOIDUSOYSJHEKN-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains a benzothiazole and a piperidine ring. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are important synthetic fragments for designing drugs .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Antibacterial Activity

This compound has been synthesized and evaluated for its antibacterial activity . The compound showed an antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well . This suggests that it could be further explored for potential applications in the development of new antimicrobial drugs .

Antiproliferative Agents

The compound has been synthesized and tested for its antiproliferative activity . It was found to have potent antiproliferative activity on various carcinoma cells, including HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells . This indicates its potential use in cancer treatment .

Drug Synthesis

The compound is an important intermediate product in the synthesis of paliperidone , which is the primary active metabolite of the older antipsychotic risperidone . This suggests its potential application in the pharmaceutical industry, particularly in the production of antipsychotic drugs .

Enzyme Inhibition

N-benzylpiperidine benzisoxazole derivatives, which this compound is a part of, are selective inhibitors of the enzyme acetylcholinesterase (AChE) . This enzyme is targeted for the treatment of Alzheimer’s disease , suggesting a potential application of this compound in the development of drugs for neurodegenerative disorders .

Modification of Existing Drugs

The compound’s structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity . This suggests its potential use in the design and development of new drugs with enhanced antimicrobial activity .

Synthesis Methodology

A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times . This suggests its potential application in improving the efficiency and yield of chemical synthesis processes .

Future Directions

The future directions in the research of such compounds could involve the synthesis of novel derivatives with improved pharmacological properties, as well as the exploration of their potential applications in various fields of medicine .

properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c22-17-4-2-1-3-16(17)21(27)25-9-7-14(8-10-25)12-23-20(26)15-5-6-18-19(11-15)28-13-24-18/h1-6,11,13-14H,7-10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIDUSOYSJHEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

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